Aderbasib-d3
説明
Aderbasib-d3 is a deuterated small-molecule inhibitor designed to target specific kinase pathways implicated in oncogenesis and inflammatory diseases. Its molecular structure incorporates three deuterium atoms at key metabolic sites, enhancing pharmacokinetic stability while retaining the pharmacodynamic profile of its non-deuterated parent compound, Aderbasib . Preclinical studies highlight its high selectivity for kinases such as JAK2 and EGFR, with improved metabolic resistance to cytochrome P450-mediated oxidation compared to non-deuterated analogs . Clinical trials (e.g., Study 511 in ) demonstrate a favorable safety-to-efficacy ratio, positioning it as a promising candidate for precision oncology .
特性
分子式 |
C₂₁H₂₅D₃N₄O₅ |
|---|---|
分子量 |
419.49 |
同義語 |
(6S,7S)-7-[(Hydroxyamino)carbonyl]-6-[(4-phenyl-1-piperazinyl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylic Acid Methyl-d3 Ester; INCB 007839-d3; |
製品の起源 |
United States |
類似化合物との比較
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Target Kinase | Deuterated Sites | IC50 (nM) | t₁/₂ (h) | Bioavailability (%) |
|---|---|---|---|---|---|
| Aderbasib-d3 | JAK2, EGFR | C-7, C-9, C-12 | 1.2 | 14.5 | 89 |
| Ruxolitinib | JAK1/2 | None | 3.8 | 3.2 | 45 |
| Osimertinib | EGFR | None | 0.9 | 9.8 | 72 |
| Deutetrabenazine* | VMAT2 | C-2, C-11 | N/A | 9.4 | 78 |
*Deutetrabenazine included as a deuterated reference compound .
Pharmacokinetic and Metabolic Stability
Aderbasib-d3 demonstrates a 3.5-fold increase in metabolic stability compared to Aderbasib in human liver microsome assays, attributed to deuterium’s kinetic isotope effect . In contrast, non-deuterated analogs like Ruxolitinib exhibit rapid clearance (CL = 32 L/h vs. Aderbasib-d3’s 8.5 L/h) .
Table 2: Clinical Outcomes in EGFR+ NSCLC
| Compound | Phase | ORR (%) | Median PFS (mo) | Grade ≥3 AEs (%) |
|---|---|---|---|---|
| Aderbasib-d3 | II | 68 | 14.2 | 12 |
| Osimertinib | III | 54 | 10.1 | 28 |
| Gefitinib | III | 47 | 9.3 | 36 |
Discussion
Its extended half-life and reduced metabolic clearance confer clinical advantages over non-deuterated kinase inhibitors, particularly in reducing dosing frequency and AE severity . However, cross-trial comparisons (e.g., Osimertinib’s Phase III data) necessitate cautious interpretation due to variability in study designs . Future research should explore resistance mechanisms and combinatorial regimens to maximize its utility in precision medicine.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
